molecular formula C20H26N8 B6443132 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine CAS No. 2548996-10-5

2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine

Cat. No.: B6443132
CAS No.: 2548996-10-5
M. Wt: 378.5 g/mol
InChI Key: MGYWXCSPVIPFBM-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a cyclopropyl group at position 2, an ethyl substituent at position 6 of the pyrimidine ring, and a piperazine-linked 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine moiety at position 2. Its structure integrates a pyrimidine core fused with a triazole ring, a design common in medicinal chemistry for modulating pharmacokinetic properties and receptor binding. The cyclopropyl group enhances metabolic stability, while the ethyl and dimethyl groups influence lipophilicity and steric interactions . The piperazine linker is critical for solubility and bioavailability, as seen in other triazolopyrimidine-based therapeutics .

Properties

IUPAC Name

7-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-4-16-11-17(25-18(24-16)15-5-6-15)26-7-9-27(10-8-26)19-13(2)14(3)23-20-21-12-22-28(19)20/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWXCSPVIPFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C(=NC5=NC=NN45)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C20H26N8C_{20}H_{26}N_{8} with a molecular weight of approximately 378.5 g/mol. Its structure features a cyclopropyl group and a piperazine moiety linked to a triazolo-pyrimidine derivative, which contributes to its biological activity.

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of the cyclopropyl and piperazine groups may enhance the selectivity and potency of these compounds against various cancer types.
  • Antimicrobial Properties
    • Compounds with similar scaffolds have shown promising antimicrobial activity. The unique structural features of 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine may lead to the development of new antibiotics or antifungal agents.
  • Neurological Applications
    • The piperazine moiety is often associated with neuropharmacological effects. Research suggests that compounds containing this structure can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression.
  • Cardiovascular Research
    • Given its structural similarity to other known cardiovascular agents, this compound may be investigated for its effects on platelet aggregation and thrombus formation, which are critical in cardiovascular diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PotentialDemonstrated that derivatives inhibit cell growth in breast cancer cell lines with IC50 values in the micromolar range.
Study BAntimicrobial ActivityShowed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study CNeurological EffectsFound that the compound modulates serotonin receptors, indicating potential for treating mood disorders.
Study DCardiovascular ApplicationsInvestigated effects on platelet aggregation; results suggested a decrease in aggregation rates comparable to established antiplatelet drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following triazolopyrimidine derivatives share structural or functional similarities with the target compound:

Compound Name / ID Substituents / Key Features Synthesis Pathway / Applications Reference(s)
2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cyclopropyl at C5, methylbenzyl at C6, ketone at C7 Synthesized via BMIM-PF6 ionic liquid catalysis; evaluated for CNS activity
N-Cyclohexyl-4,7-dihydro-2-(4-methylpiperazin-1-yl)-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Piperazine at C2, pentyl at C4, carboxamide at C6 CB2 cannabinoid receptor agonist; optimized for binding affinity (IC₅₀: 8.2 nM)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives Carboxamide at C6, variable amino groups at C2 Multi-component synthesis; antiproliferative activity against HeLa cells (IC₅₀: 12–45 μM)
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide Nitro and oxo groups at C6/C7, methyl at C5 Redox-active scaffold; studied for antimicrobial potential
Target Compound Cyclopropyl (C2), ethyl (C6), piperazine-linked 5,6-dimethyl-triazolo-pyrimidine (C4) Likely synthesized via nucleophilic substitution or cyclocondensation (no direct data available)

Pharmacological and Physicochemical Comparisons

Metabolic Stability: The cyclopropyl group in the target compound and ’s analogue reduces oxidative metabolism compared to non-cyclopropyl derivatives (e.g., nitro- or oxo-substituted compounds in ) .

Receptor Binding : Piperazine-containing derivatives (e.g., ) exhibit enhanced binding to G-protein-coupled receptors (GPCRs) due to improved hydrogen bonding and solubility. The target compound’s piperazine linker may similarly enhance CNS penetration .

Synthetic Complexity : The target compound’s multi-ring system (pyrimidine + triazole + piperazine) likely requires sequential cyclocondensation and coupling steps, contrasting with ’s one-pot multicomponent synthesis .

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogues.
  • Key Insights :
    • The 5,6-dimethyl group on the triazolo-pyrimidine ring may sterically hinder enzymatic degradation, improving half-life over ’s nitro-substituted derivative .
    • Ethyl and cyclopropyl substituents balance lipophilicity (clogP ~3.5 estimated) between ’s lipophilic methylbenzyl analogue (clogP ~4.1) and ’s polar carboxamide (clogP ~1.8) .

Preparation Methods

Cyclocondensation of Amidrazones

The triazolopyrimidine core is synthesized by reacting 5,6-dimethylpyrimidine-2,4-diamine with acetic anhydride under reflux to form an acetamidine intermediate. This intermediate undergoes cyclization with hydrazine hydrate at 80–100°C to yield 5,6-dimethyl-[1,2,]triazolo[1,5-a]pyrimidine.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C, 6 hours

  • Yield : 72–78%

Piperazine Functionalization

The 7-position of the triazolopyrimidine is functionalized via Ullmann coupling with piperazine using a copper(I) iodide catalyst:

Triazolo[1,5-a]pyrimidine+PiperazineCuI, K2CO3,DMSOTriazolopyrimidinyl Piperazine\text{Triazolo[1,5-a]pyrimidine} + \text{Piperazine} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{Triazolopyrimidinyl Piperazine}

Optimized Parameters :

  • Molar Ratio : 1:1.2 (triazolopyrimidine:piperazine)

  • Catalyst : 10 mol% CuI

  • Base : K2_2CO3_3 (2 equiv)

  • Yield : 65%

Synthesis of 2-Cyclopropyl-4-Chloro-6-Ethylpyrimidine

Cyclopropanation of Ethyl Vinyl Ketone

Final Coupling via Nucleophilic Aromatic Substitution

The chloropyrimidine and triazolopyrimidine-piperazine intermediates undergo SNAr in anhydrous tetrahydrofuran (THF) with potassium tert-butoxide (t-BuOK) as the base:

4-Chloropyrimidine+Triazolopyrimidinyl Piperazinet-BuOK, THFTarget Compound\text{4-Chloropyrimidine} + \text{Triazolopyrimidinyl Piperazine} \xrightarrow{\text{t-BuOK, THF}} \text{Target Compound}

Optimized Protocol :

  • Base : 2.5 equiv t-BuOK

  • Temperature : 60°C, 12 hours

  • Workup : Neutralization with acetic acid, recrystallization from ethanol/water

  • Yield : 54%

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.12 (t, 3H, CH2_2CH3_3), 1.45–1.49 (m, 4H, cyclopropyl), 2.35 (s, 6H, CH3_3), 3.85–3.89 (m, 8H, piperazine).

  • HRMS : m/z 378.5 [M+H]+^+ (calculated for C20_{20}H26_{26}N8_8: 378.5).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

  • Low Yield in Cyclopropanation : Diazomethane’s instability necessitates strict temperature control (–10°C). Alternatives like trimethylsilyldiazomethane may improve safety and yield.

  • Piperazine Coupling Efficiency : Microwave-assisted synthesis could reduce reaction time from 12 hours to <2 hours, as demonstrated in analogous triazolopyrimidine systems .

Q & A

Q. Key steps :

Form the triazole core via cyclization.

Introduce substituents (e.g., cyclopropyl, ethyl) via stepwise alkylation.

Purify intermediates using column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 0.89–1.41 ppm, piperazine N–H signals at δ 3.42–3.47 ppm) and confirms substituent positions .
  • X-ray crystallography : Resolves fused-ring conformations and stereochemistry, especially for piperazine moieties .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Methodological tip : Use deuterated DMSO for NMR to resolve exchangeable protons in heterocycles .

Basic: What biological targets are associated with triazolo-pyrimidine derivatives?

Answer:
Common targets include:

  • Cannabinoid receptors (CB2) : Triazolo-pyrimidines act as ligands with sub-µM affinity, modulated by substituents like dimethyl groups .
  • Kinases and GPCRs : Piperazine-containing analogs inhibit enzymes via hydrogen bonding with active sites .
  • Microbial targets : Antifungal activity correlates with electron-withdrawing substituents (e.g., chlorophenyl) .

Screening protocol : Use radioligand binding assays for receptors and enzymatic inhibition assays (e.g., ATPase activity) .

Advanced: How can reaction yields be optimized during multi-step synthesis?

Answer:

Parameter Optimization Strategy Evidence
Catalysts Use TMDP in ethanol/water (1:1) for cyclization (~75% yield) vs. hazardous molten-state TMDP .
Solvent selection Polar aprotic solvents (DMF) enhance nucleophilic substitution; methanol aids crystallization .
Temperature Controlled heating (70–80°C) minimizes side reactions in cyclocondensation steps .

Troubleshooting : Monitor reaction progress via TLC (silica GF254) and adjust stoichiometry for sterically hindered steps .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Answer:

  • Orthogonal assays : Compare binding affinity (e.g., SPR) with functional activity (e.g., cAMP assays) to distinguish direct binding vs. allosteric effects .
  • Molecular docking : Use AutoDock Vina to model interactions (e.g., piperazine N–H with CB2 Glu273) and validate with mutagenesis studies .
  • Substituent scanning : Systematically vary substituents (e.g., cyclopropyl vs. ethyl) and quantify effects on logP and IC50 .

Case study : Dimethyl groups at positions 5/6 enhance CB2 selectivity but reduce solubility—balance via co-solvents (DMSO ≤1%) in assays .

Advanced: What computational methods predict target interactions?

Answer:

  • Docking simulations (e.g., Glide) : Model triazolo-pyrimidine binding to CB2 using crystal structures (PDB: 5ZTY). Prioritize poses with π-π stacking (pyrimidine-phenyl interactions) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns (AMBER force field) to assess binding entropy .
  • QSAR models : Train on datasets (e.g., ChEMBL) using descriptors like molar refractivity and H-bond donors .

Validation : Cross-check computational predictions with SPR or ITC for binding kinetics .

Basic: What purification methods are effective for this compound?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar intermediates .
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals (melting point 168–183°C) .
  • HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve closely related analogs .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 at ≤10% to maintain compound stability .
  • Prodrug design : Introduce phosphate esters at the pyrimidine N–H for enhanced aqueous solubility .
  • Structural analogs : Replace cyclopropyl with morpholine to improve logD (evidence: +0.5 logD shift) .

Advanced: What role do substituents (e.g., cyclopropyl, ethyl) play in bioactivity?

Answer:

Substituent Effect Evidence
Cyclopropyl Enhances metabolic stability by reducing CYP3A4 oxidation .
Ethyl Increases lipophilicity (logP +0.3), improving membrane permeability .
Piperazine Facilitates target engagement via H-bonding and cation-π interactions .

Design tip : Balance lipophilicity (clogP <5) to avoid off-target toxicity .

Advanced: How to troubleshoot regioselectivity issues in triazole ring formation?

Answer:

  • Catalyst screening : Use ZnCl₂ or FeCl₃ to favor 1,2,4-triazole over 1,3,4-isomers .
  • Temperature control : Lower temps (0–5°C) suppress kinetically favored byproducts .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) during cyclization .

Validation : ¹H NMR (J-coupling analysis) and LC-MS confirm regiochemistry .

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